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molecular formula C7H9N3O2 B8421821 1-cyclobutyl-4-nitro-1H-imidazole

1-cyclobutyl-4-nitro-1H-imidazole

Cat. No. B8421821
M. Wt: 167.17 g/mol
InChI Key: FIELZGOFPBXBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06756385B2

Procedure details

To a Parr hydrogenation bottle was added 1-cyclobutyl-4-nitro-1H-imidazole (Preparation 1, 150 mg, 0.9 mmol) and ethyl acetate (10 mL), followed by 10% Pd on carbon (250 mg). The reaction mixture was placed on a Parr hydrogenation apparatus and was reacted for 6 h under 50 psi H2 at 23° C. The contents of the bottle were filtered through a short pad of celite and were rinsed with dry methylene chloride (25 mL) into a flame-dried flask under nitrogen. Et3N (626 uL, 4.5 mmol) was added and the reaction solution was cooled to −10° C. 6-Quinolylacetic acid (168 mg, 0.9 mmol) and tripropylphosphonic anhydride (530 uL, 1.7 M solution in ethyl acetate) were then added and the mixture was stirred at −10° C. for 2 h. The solution was diluted with methylene chloride (50 mL) and washed with water (2×). The aqueous layer was extracted with methylene chloride (3×) and the organic layers were combined and washed with brine (1×). The solvent was removed in vacuo, the residue was adsorbed onto silica gel and chromatographed using the Biotage Flash 12 system with SIM attachment (40:1 methylene chloride—methanol) to afford 130 mg (47% yield) of N-(1-cyclobutyl-1H-imidazol-4-yl)-2-quinolin-6-yl-acetamide (the title compound); 1H NMR (300 MHz, CDCl3) δ9.48 (s, 1H), 8.87 (dd, J=1.6, 4.3 Hz, 1H), 8.11 (m, 2H), 7.76 (d, J=1.8 Hz, 1H), 7.67 (dd, J=2.0, 8.7 Hz, 1H), 7.44 (d, J=1.6 Hz, 1H), 7.38 (m, 1H), 7.25 (d, J=1.6 Hz, 1H), 4.5 (m, 1H), 3.90 (s, 2H), 2.4 (m, 2H), 2.3 (m, 2H), 1.85 (m, 2H); MS (AP/Cl): 307.1 (M+H)+.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
626 μL
Type
reactant
Reaction Step Two
Quantity
168 mg
Type
reactant
Reaction Step Three
[Compound]
Name
tripropylphosphonic anhydride
Quantity
530 μL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
250 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([N:5]2[CH:9]=[C:8]([N+:10]([O-])=O)[N:7]=[CH:6]2)[CH2:4][CH2:3][CH2:2]1.C(OCC)(=O)C.CCN(CC)CC.[N:26]1[C:35]2[C:30](=[CH:31][C:32]([CH2:36][C:37](O)=[O:38])=[CH:33][CH:34]=2)[CH:29]=[CH:28][CH:27]=1>C(Cl)Cl.[Pd]>[CH:1]1([N:5]2[CH:9]=[C:8]([NH:10][C:37](=[O:38])[CH2:36][C:32]3[CH:31]=[C:30]4[C:35](=[CH:34][CH:33]=3)[N:26]=[CH:27][CH:28]=[CH:29]4)[N:7]=[CH:6]2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C1(CCC1)N1C=NC(=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
626 μL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
168 mg
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)CC(=O)O
Name
tripropylphosphonic anhydride
Quantity
530 μL
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −10° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted for 6 h under 50 psi H2 at 23° C
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The contents of the bottle were filtered through a short pad of celite
WASH
Type
WASH
Details
were rinsed with dry methylene chloride (25 mL) into a flame-dried flask under nitrogen
WASH
Type
WASH
Details
washed with water (2×)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene chloride (3×)
WASH
Type
WASH
Details
washed with brine (1×)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCC1)N1C=NC(=C1)NC(CC=1C=C2C=CC=NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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